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Compound of Interest

Compound Name: AZ12799734

Cat. No.: B1665893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ12799734 is a potent, orally bioavailable small molecule inhibitor of the transforming growth

factor-β (TGF-β) type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).

It also demonstrates pan-inhibitory activity against other TGF-β superfamily type I receptors,

including bone morphogenetic protein (BMP) receptors.[1] This broad-spectrum inhibition

disrupts the canonical SMAD signaling pathway, making AZ12799734 a valuable tool for

investigating the roles of TGF-β and BMP signaling in various physiological and pathological

processes. These application notes provide detailed protocols for the preparation and oral

administration of AZ12799734 to rats for preclinical research.

Compound Information
Property Value

IUPAC Name
4-({4-[(2,6-dimethylpyridin-3-yl)oxy]pyridin-2-

yl}amino)benzenesulfonamide

Molecular Formula C₁₈H₁₈N₄O₃S

Molecular Weight 370.43 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO
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Data Presentation: In Vivo Studies
While specific pharmacokinetic data for AZ12799734 in rats is not readily available in the cited

literature, a study in nude mice provides some insight into its in vivo behavior following oral

administration.

Table 1: In Vivo Study Parameters of AZ12799734 in Rodents

Parameter Species Dosage Vehicle
Key
Findings

Reference

Toxicology

Rat

(HsdHan:WIS

T)

200 and 400

mg/kg/day

(p.o.) for 3-7

days

Not Specified

Induced

histopathologi

c heart valve

lesions

characterized

by

hemorrhage

and

proliferation

of valvular

interstitial

cells.

[1]

Pharmacokin

etics

Mouse

(BALB/c

Nude)

50 mg/kg

(single p.o.

dose)

0.5%

Methocel E4

Premium /

0.1%

Polysorbate

80

Showed total

and free

pharmacokin

etic levels

with time over

the in vitro

IC₅₀ of

0.01885 µM.

[1]

Experimental Protocols
Preparation of Vehicle and AZ12799734 Formulation
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This protocol is based on the vehicle used in a mouse pharmacokinetic study and is a common

formulation for oral gavage of hydrophobic compounds in rodents.

Materials:

AZ12799734 powder

Methylcellulose (Methocel E4 Premium)

Polysorbate 80 (Tween 80)

Sterile, deionized water

Magnetic stirrer and stir bar

Heating plate

Sterile beakers and graduated cylinders

Analytical balance

Procedure:

Prepare the 0.5% Methylcellulose Solution:

Heat approximately one-third of the final required volume of deionized water to 60-70°C.

Slowly add the calculated amount of methylcellulose powder to the heated water while

stirring vigorously to ensure dispersion and prevent clumping.

Once the methylcellulose is fully dispersed, remove the solution from the heat and add the

remaining two-thirds of the cold, deionized water.

Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and

viscous.

Prepare the Final Vehicle (0.5% Methylcellulose with 0.1% Polysorbate 80):
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To the cooled methylcellulose solution, add the calculated volume of Polysorbate 80 to

achieve a final concentration of 0.1%.

Stir the solution until the Polysorbate 80 is completely dissolved and the vehicle is

homogeneous.

Prepare the AZ12799734 Dosing Suspension:

Weigh the required amount of AZ12799734 powder based on the desired dose and the

number of animals.

Levigate the AZ12799734 powder with a small amount of the prepared vehicle to form a

smooth paste.

Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to

create a uniform suspension.

Maintain continuous stirring of the suspension during dosing to ensure homogeneity.

Oral Gavage Administration in Rats
This protocol outlines the standard procedure for oral gavage in rats. All procedures should be

performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

Prepared AZ12799734 suspension

Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a

ball tip)

Syringes

Animal scale

Procedure:

Animal Preparation:
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Weigh each rat to accurately calculate the dosing volume. The maximum recommended

volume for oral gavage in rats is typically 10 mL/kg.

Properly restrain the rat to ensure its safety and the administrator's. One hand should

gently but firmly hold the rat's head and neck, while the other supports the body.

Gavage Needle Insertion:

Measure the gavage needle externally from the tip of the rat's nose to the last rib to

estimate the insertion depth.

Attach the syringe containing the calculated dose of AZ12799734 suspension to the

gavage needle.

Gently open the rat's mouth and insert the gavage needle along the roof of the mouth,

over the tongue.

Advance the needle smoothly into the esophagus. The rat should swallow as the tube

passes. Do not force the needle. If resistance is met, withdraw and reinsert.

Dose Administration:

Once the needle is correctly positioned in the esophagus, slowly administer the

suspension.

Administer the dose at a steady pace to avoid regurgitation.

Post-Administration Monitoring:

Gently remove the gavage needle.

Return the rat to its cage and monitor for any signs of distress, such as labored breathing

or lethargy, for a few hours post-administration.

Visualization of Signaling Pathway and
Experimental Workflow
Signaling Pathway of AZ12799734 Inhibition
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AZ12799734 acts as a pan-inhibitor of the TGF-β and BMP signaling pathways. It targets the

type I receptors (ALK5 for TGF-β; ALK1, ALK2, BMPR1A, BMPR1B for BMPs), preventing the

phosphorylation of downstream SMAD proteins (SMAD2/3 for TGF-β and SMAD1/5/8 for

BMPs). This inhibition blocks the translocation of SMAD complexes to the nucleus and

subsequent gene transcription.[2][3]
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Caption: TGF-β/BMP signaling inhibition by AZ12799734.

Experimental Workflow for Oral Administration
The following diagram illustrates the logical flow of an in vivo study involving the oral

administration of AZ12799734 to rats.
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Caption: Workflow for in vivo oral dosing of AZ12799734 in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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